Rac Benidipine-d5 Hydrochloride is a deuterated form of Benidipine Hydrochloride, which is a calcium channel blocker primarily used for the treatment of hypertension. The compound is characterized by the incorporation of five deuterium atoms, which enhances its stability and alters its pharmacokinetic properties. Benidipine Hydrochloride was patented in 1981 and approved for medical use in 1991, becoming significant in managing high blood pressure due to its long-acting effects and selectivity for calcium channels .
Rac Benidipine-d5 Hydrochloride falls under the classification of dihydropyridine calcium channel blockers. It is synthesized as a stable isotope variant of the parent compound, Benidipine Hydrochloride, which allows for advanced research applications, particularly in pharmacokinetics and metabolic studies. The molecular formula for Rac Benidipine-d5 Hydrochloride is with a molecular weight of 547.05 g/mol .
The synthesis of Rac Benidipine-d5 Hydrochloride involves several steps that mirror the synthesis of the non-deuterated form but incorporate deuterated reagents at specific stages. The primary synthetic route includes:
The detailed synthetic pathway includes monitoring reactions via high-performance liquid chromatography (HPLC) to identify impurities and yield efficiency.
The molecular structure of Rac Benidipine-d5 Hydrochloride features a dihydropyridine core with various substituents that confer its pharmacological properties. The structure can be represented as follows:
The incorporation of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, affecting factors like solubility and metabolic stability .
Rac Benidipine-d5 Hydrochloride participates in various chemical reactions typical for calcium channel blockers:
The reactions are monitored using spectroscopic methods to ensure that deuterium labeling does not interfere with the expected chemical behavior .
Rac Benidipine-d5 Hydrochloride functions by blocking L-type calcium channels in vascular smooth muscle and cardiac tissue. This action results in:
This mechanism is crucial for managing hypertension effectively while minimizing side effects associated with other antihypertensive agents .
Rac Benidipine-d5 Hydrochloride is primarily used in research settings for:
rac Benidipine-d5 Hydrochloride (CAS# 1329633-88-6) is a deuterium-enriched analogue of the calcium channel blocker benidipine. Its molecular formula is C₂₈H₂₆D₅ClN₃O₆, with a molecular weight of 547.05 g/mol [1] [9]. The compound features five deuterium atoms (d5) specifically incorporated at the ortho and para positions of the benzyl ring attached to the piperidine nitrogen, replacing all five hydrogen atoms in the phenyl ring’s aromatic system [7] [9]. This isotopic labeling is structurally confirmed via mass spectrometry, showing a characteristic +5 Da shift (MW 547.05 vs. 542.03 for non-deuterated benidipine hydrochloride) [5] [10]. The hydrochloride salt form enhances stability and solubility, with the chloride ion associated with the piperidine nitrogen’s protonated form [1] [9].
Table 1: Deuteration Sites in rac Benidipine-d5 Hydrochloride
Position | Atom Replaced | Chemical Group | Isotopic Effect |
---|---|---|---|
Benzyl ring | H → D (×5) | C₆D₅– (pentadeuterophenyl) | Alters vibrational frequencies without steric change |
Piperidine | N/A | N–CH₂–C₆D₅ | Deuterium located on metabolically stable aromatic ring |
Dihydropyridine | None | Core structure | Preserves pharmacological activity |
This compound exists as a racemic (rac) mixture of stereoisomers, containing both (R,R)- and (S,S)-enantiomers in equal proportions [6] [8]. The chiral centers reside at:
The synthesis follows a three-step route optimized for deuterium incorporation [2] [4]:
Key structural and functional differences between rac Benidipine-d5 HCl and its non-deuterated counterpart (CAS# 91599-74-5) include:
Table 2: Structural and Functional Comparison
Property | rac Benidipine-d5 HCl | Non-Deuterated Benidipine HCl | Significance |
---|---|---|---|
Molecular Formula | C₂₈H₂₆D₅ClN₃O₆ | C₂₈H₃₁ClN₃O₆ | Isotopic differentiation |
Molecular Weight | 547.05 g/mol | 542.02 g/mol | +5 Da shift for MS detection |
Metabolic Stability | Deuterium reduces CYP-mediated benzyl oxidation | Vulnerable to benzyl C–H bond oxidation | Extended half-life in tracer studies |
Analytical Utility | MS detection without chromatographic separation | Requires separation from metabolites | Internal standard in LC-MS assays |
Pharmacological Activity | Calcium channel blockade preserved | Potent L/T/N-type calcium channel inhibition | Bioequivalence in mechanistic studies |
The deuterium labeling minimally alters molecular geometry but significantly impacts vibrational spectroscopy profiles and mass spectral fragmentation patterns [7] [9]. Crucially, the calcium channel blocking activity is retained due to preservation of the dihydropyridine pharmacophore and piperidine ester moieties [3] [10]. The primary utility of the deuterated analogue lies in its use as an internal standard in quantitative mass spectrometry, where the +5 Da shift enables discrimination from endogenous compounds and non-deuterated benidipine in biological matrices [1] [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8